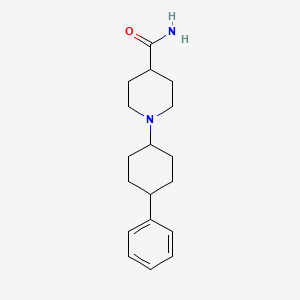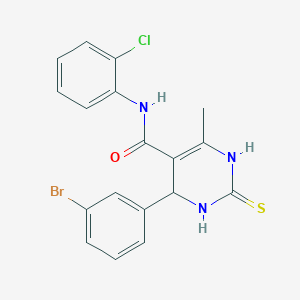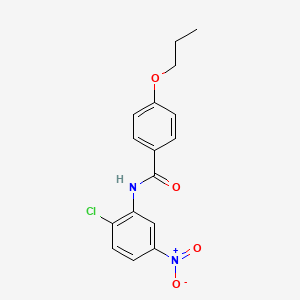
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially developed as a surgical anesthetic, but due to its hallucinogenic and dissociative effects, it was later used recreationally. Despite its illegal status, PCP is still used in some research studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory processes. By binding to the receptor, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide blocks the flow of calcium ions into the neuron, which disrupts the normal functioning of the receptor. This leads to a decrease in the release of neurotransmitters such as glutamate, which can result in the dissociative and hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has a wide range of biochemical and physiological effects, including dissociation, hallucinations, and altered perception of time and space. It can also cause motor impairment, ataxia, and nystagmus. In addition, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The use of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide in lab experiments has several advantages, including its ability to induce dissociation and hallucinations, which can be useful in studying the effects of altered states of consciousness. However, 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in human studies.
将来の方向性
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide, including investigating its potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. In addition, further studies are needed to understand the long-term effects of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide use and to develop safer and more effective treatments for 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide addiction. Finally, research on the mechanism of action of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide may lead to the development of new drugs that target the NMDA receptor and have potential therapeutic applications.
合成法
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide can be synthesized through several methods, including the reaction of piperidine with cyclohexanone followed by reaction with phenylmagnesium bromide, or the reaction of piperidine with cyclohexanone followed by reaction with phenylacetic acid. The synthesis of 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide is complex and requires expertise in organic chemistry.
科学的研究の応用
1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. Studies have shown that 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(4-phenylcyclohexyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
1-(4-phenylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c19-18(21)16-10-12-20(13-11-16)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRNSQGWYXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B4941856.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)

![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
